molecular formula C19H23N3O2 B247929 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Katalognummer B247929
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: QXHLNCZLBPJOCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as EPP, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. EPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the central nervous system, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as arthritis. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antitumor effects, making it a potential therapeutic agent for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its versatility. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is relatively simple and yields high purity and high yield of the compound. However, one of the limitations of using 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its potential toxicity. While 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of research is the development of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine derivatives with improved pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in humans. Finally, the potential therapeutic applications of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in various diseases such as Alzheimer's and Parkinson's disease should be further explored.
Conclusion:
In conclusion, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, or 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, is a valuable tool for studying various biological processes. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a wide range of biochemical and physiological effects, making it a potential therapeutic agent for various diseases. While further research is needed to determine its safety and efficacy in humans, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has the potential to contribute significantly to the field of scientific research.

Synthesemethoden

The synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 4-ethoxybenzylamine with 3-pyridinecarboxylic acid, followed by the addition of piperazine. The resulting compound is then purified using column chromatography to obtain pure 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. This method has been widely used in the synthesis of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and has been shown to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been used extensively in scientific research due to its ability to modulate various biological processes. One of the most significant applications of 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is in the study of the central nervous system. 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a valuable tool for studying the mechanisms underlying anxiety and depression. Additionally, 1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

1-(4-Ethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

Molekularformel

C19H23N3O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23N3O2/c1-2-24-18-7-5-16(6-8-18)15-21-10-12-22(13-11-21)19(23)17-4-3-9-20-14-17/h3-9,14H,2,10-13,15H2,1H3

InChI-Schlüssel

QXHLNCZLBPJOCW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.